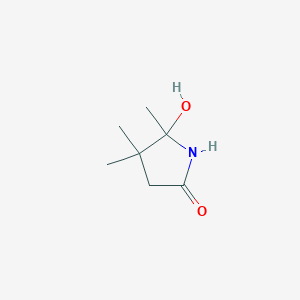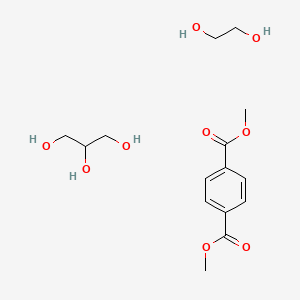
Methoxymethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxymethyl prop-2-enoate can be synthesized through the esterification of methoxymethyl acrylic acid with methanol. The reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is produced via the vapor-phase oxidation of propene or 2-propenal in the presence of methanol. This method is efficient and yields high purity product .
Chemical Reactions Analysis
Types of Reactions
Methoxymethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methoxymethyl acrylic acid.
Reduction: Reduction reactions can convert it into methoxymethyl propanol.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products
Oxidation: Methoxymethyl acrylic acid.
Reduction: Methoxymethyl propanol.
Substitution: Various substituted methoxymethyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methoxymethyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of methoxymethyl prop-2-enoate involves its interaction with various molecular targets. In biological systems, it can undergo hydrolysis to form methoxymethyl acrylic acid, which can then participate in various metabolic pathways. The hydrolysis is catalyzed by esterases, and the resulting products can interact with cellular components to exert their effects .
Comparison with Similar Compounds
Similar Compounds
Methyl acrylate: Similar in structure but lacks the methoxymethyl group.
Ethyl acrylate: Similar but has an ethyl group instead of a methoxymethyl group.
Butyl acrylate: Similar but has a butyl group instead of a methoxymethyl group
Uniqueness
Methoxymethyl prop-2-enoate is unique due to its methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific polymerization reactions and as a precursor in the synthesis of complex molecules .
Properties
CAS No. |
34202-51-2 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
methoxymethyl prop-2-enoate |
InChI |
InChI=1S/C5H8O3/c1-3-5(6)8-4-7-2/h3H,1,4H2,2H3 |
InChI Key |
SINFYWWJOCXYFD-UHFFFAOYSA-N |
Canonical SMILES |
COCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)

![n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine](/img/structure/B14680194.png)









![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)
